1-Amino-7-methyl-2-naphthoic Acid (CAS 858022-66-9): Physicochemical Profiling, Synthetic Methodologies, and Applications in Targeted Drug Discovery
1-Amino-7-methyl-2-naphthoic Acid (CAS 858022-66-9): Physicochemical Profiling, Synthetic Methodologies, and Applications in Targeted Drug Discovery
Executive Summary
In modern pharmacophore design, bifunctional aromatic scaffolds are critical for the rapid assembly of complex heterocycles. 1-Amino-7-methyl-2-naphthoic acid (CAS 858022-66-9) is a privileged molecular building block characterized by the ortho-relationship of its amino and carboxylic acid moieties. This specific topological arrangement makes it an ideal precursor for synthesizing quinazolines, pyrrolidinohydroquinazolines, and other fused heterocyclic systems. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines self-validating synthetic protocols, and explores its downstream application in developing targeted modulators for the CCR3 signaling pathway.
Physicochemical Properties & Structural Dynamics
Understanding the baseline physicochemical properties of CAS 858022-66-9 is essential for optimizing reaction conditions and predicting its behavior in biological systems. The presence of the 7-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation. This subtle electronic effect increases the electron density of the distal aromatic ring, which slightly increases the basicity of the 1-amino group and enhances the overall lipophilicity of the scaffold compared to the unsubstituted analog.
Table 1: Quantitative Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 1-Amino-7-methyl-2-naphthoic acid |
| CAS Registry Number | 858022-66-9[1] |
| Molecular Formula | C₁₂H₁₁NO₂[1] |
| Exact Mass / Molecular Weight | 201.22 g/mol [1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Boiling Point | 391.0 ± 30.0 °C at 760 mmHg[1] |
| Structural Features | Ortho-amino acid motif on a fused bicyclic naphthalene core |
Advanced Synthetic Methodologies: Metal-Free Benzannulation
Historically, the synthesis of substituted naphthoic acids relied heavily on transition-metal-catalyzed cross-coupling or the exhaustive reduction of nitro-aromatic precursors. However, to meet the stringent regulatory requirements of pharmaceutical manufacturing (which strictly limits heavy metal impurities), modern approaches utilize metal-free benzannulation.
Recent advances demonstrate that 1-amino-2-naphthoic acid derivatives can be efficiently synthesized via an intermolecular, hypervalent iodine(III)-mediated benzannulation of enamines with alkynes[2]. This protocol provides excellent regioselectivity and functional group tolerance.
Fig 1: Hypervalent iodine(III)-mediated benzannulation workflow for naphthoic acid derivatives.
Experimental Protocol 1: Hypervalent Iodine(III)-Mediated Synthesis
Objective: Synthesize the naphthoic acid core while avoiding transition metal catalysts.
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Reaction Assembly: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the N-alkyl substituted aromatic enamine (1.0 equiv) and the corresponding terminal alkyne (1.2 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.2 M).
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Causality Insight: TFE is selected as the solvent because its high ionizing power and low nucleophilicity stabilize the radical cation intermediates generated during the initial oxidation step without participating in unwanted side reactions.
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Oxidative Coupling: Cool the mixture to 0 °C. Slowly add (Diacetoxyiodo)benzene (PIDA) (1.5 equiv) in portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Validation & Quenching: Monitor the reaction via TLC (UV 254 nm). Upon consumption of the enamine, quench the reaction by adding saturated aqueous Na₂S₂O₃.
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Causality Insight: Sodium thiosulfate strictly reduces any unreacted hypervalent iodine species, preventing over-oxidation of the newly formed amino group during workup.
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Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the functionalized 1-amino-7-methyl-2-naphthoic acid derivative.
Pharmacological Application: Targeting the CCR3 Pathway
Beyond its utility as a chemical building block, 1-amino-7-methyl-2-naphthoic acid is a critical precursor in the drug discovery pipeline. Specifically, derivatives of 1-amino-2-naphthoic acid have been successfully cyclized into pyrrolidinohydroquinazolines, which act as potent modulators (both agonists and antagonists) of the CC Chemokine Receptor 3 (CCR3)[2].
CCR3 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and Th2 cells[3]. The binding of endogenous chemokines, such as eotaxin, to CCR3 triggers a signaling cascade via the G-alpha-i protein[3]. This linkage activates downstream MAPKs, the PI3K/AKT pathway, and the Rho/ROCK pathway, which collectively drive actin cytoskeleton reorganization, eosinophil chemotaxis, and degranulation[3],[4].
Because eosinophil accumulation is a primary driver of tissue damage in allergic rhinitis, asthma, and other inflammatory diseases, blocking the CCR3 pathway is a highly validated therapeutic strategy[4],[5]. Naphthoic acid-derived antagonists bind to the allosteric or orthosteric sites of CCR3, preventing the conformational change required for G-protein activation.
Fig 2: CCR3 signaling pathway in eosinophils and targeted inhibition via naphthoic acid derivatives.
Downstream Derivatization: Amide Coupling Protocol
To convert CAS 858022-66-9 into a bioactive CCR3 modulator, the carboxylic acid must first be coupled with an amine to form an amide intermediate, which is subsequently cyclized into a quinazoline core.
Experimental Protocol 2: Sterically Hindered Amide Coupling
Objective: Achieve high-yield amide bond formation despite the steric hindrance of the ortho-amino group.
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Activation: Dissolve 1-Amino-7-methyl-2-naphthoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5 minutes at room temperature.
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Coupling Reagent Addition: Add HATU (1.2 equiv) to the solution.
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Causality Insight: HATU is explicitly chosen over standard carbodiimides (like EDC/HOBt). The ortho-amino group on the naphthoic acid creates significant steric bulk and can trigger unwanted intramolecular lactamization. HATU rapidly generates a highly reactive HOAt ester, forcing the intermolecular coupling with the incoming amine to outcompete side reactions.
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Amine Addition: After 15 minutes of pre-activation, add the target primary or secondary amine (1.2 equiv). Stir the reaction at room temperature for 12 hours.
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Validation: Analyze an aliquot via LC-MS. The disappearance of the 201.22 m/z peak (starting material) and the appearance of the desired product mass validates the completion of the coupling.
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Workup: Dilute the mixture with EtOAc and wash extensively with 5% aqueous LiCl (3 × 20 mL) to remove the DMF solvent. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate for subsequent cyclization steps.
References
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[1] Title: 2-Naphthoicacid,1-amino-7-methyl- | CAS#:858022-66-9 Source: Chemsrc URL:
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[2] Title: Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives by the Reaction of 2-Vinylbenzonitriles with 2-Lithioacetonitrile Source: ResearchGate URL:
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[3] Title: CCR3 Signaling in Eosinophils - GeneGlobe Source: QIAGEN URL:
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[4] Title: Ccr3 C-C motif chemokine receptor 3 [ (house mouse)] Source: NCBI URL:
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[5] Title: The murine CCR3 receptor regulates both the role of eosinophils and mast cells in allergen-induced airway inflammation and hyperresponsiveness Source: PNAS URL:
